molecular formula C6H4BrFO B1273061 2-Bromo-6-fluorophenol CAS No. 2040-89-3

2-Bromo-6-fluorophenol

Cat. No. B1273061
CAS RN: 2040-89-3
M. Wt: 191 g/mol
InChI Key: DNFDDDWPODPCHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenol derivatives often involves the use of halogenated salicylaldehydes or similar precursors. For instance, a Schiff base compound related to 2-bromo-6-fluorophenol was synthesized using a reaction of 5-bromosalicylaldehyde with an amine . Another related compound, 4-[18F]fluorophenol, was synthesized from an iodonium bromide precursor . These methods suggest that 2-bromo-6-fluorophenol could potentially be synthesized through similar pathways involving halogenated precursors and appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction and spectroscopy. For example, the crystal structure of a related bromo-fluoro Schiff-base molecule was determined, providing insights into the molecular geometry and intramolecular interactions . The presence of halogens like bromine and fluorine can influence the electronic properties and steric hindrance within the molecule, affecting its reactivity and binding properties .

Chemical Reactions Analysis

Halogenated phenols can participate in various chemical reactions. For instance, 2-bromophenol has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating its potential as a reactive intermediate in organic synthesis . Additionally, the homolysis of C-Br bonds in 2-bromoarylketones has been shown to lead to cyclization reactions, producing fluorenones . These studies indicate that 2-bromo-6-fluorophenol could also be involved in similar reactions, acting as a catalyst or a reactive species in the formation of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. For example, the presence of bromine and fluorine can affect the molecule's polarity, boiling point, and solubility . The electron-withdrawing effects of the halogens can also impact the acidity of the phenolic OH group. Theoretical studies, such as density functional theory (DFT), can be used to predict these properties and provide a deeper understanding of the molecule's behavior in different environments .

Scientific Research Applications

Fluorination and Halogenation Studies

2-Bromo-6-fluorophenol has been the subject of research exploring various fluorination and halogenation processes. For instance, a study conducted by Koudstaal and Olieman (2010) examined the fluorination of 2-bromo-4,5-dimethylphenol using xenon difluoride, with the identification of products via NMR spectroscopy (Koudstaal & Olieman, 2010). Another study by Jiang-he (2010) focused on synthesizing 2-Bromo-6-fluorotoluene, an important medical intermediate, from 2-Amino-6-nitrotoluene through various reactions (Jiang-he, 2010).

Photoreaction and Tunneling Mechanisms

Research has also delved into the photoreaction mechanisms and hydrogen-atom tunneling in halophenols, including compounds similar to 2-Bromo-6-fluorophenol. Nanbu et al. (2012) investigated the UV-induced photoreaction pathways of 4-bromo-2-chloro-6-fluorophenol, exploring the influence of different halogen atoms on photoproduct formation (Nanbu, Sekine, & Nakata, 2012).

Catalytic and Synthesis Applications

The compound has applications in catalysis and synthesis too. Zhu et al. (2019) reported using 2-bromophenol as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating a wide substrate scope and excellent functional group tolerance (Zhu et al., 2019).

Medicinal Chemistry and Protein Interaction Inhibition

In medicinal chemistry, fluorophenols like 2-Bromo-6-fluorophenol are explored for their potential in protein-protein interaction inhibition. Feng et al. (2019) introduced nitrogenated heterocycles and fluorine atoms into bromophenol analogs, evaluating their antioxidant activity and interaction with key proteins (Feng et al., 2019).

Radiochemical Synthesis

In the field of radiochemistry, 2-Bromo-6-fluorophenol-related compounds have been used in the synthesis of radiopharmaceuticals. For example, Ross et al. (2011) described a method for preparing 4-[18F]fluorophenol, a compound used in the synthesis of complex radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).

Environmental and Biochemical Transformations

The compound is also relevant in environmental and biochemical studies. Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, revealing insights into microbial degradation pathways (Genthner, Townsend, & Chapman, 1989).

Structural and Conformational Analysis

Studies have also focused on the structural and conformational analysis of halophenols. For example, the work by Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, contributing to the understanding of molecular structures in this class of compounds (Sindt-Josem & Mackay, 1981).

Safety And Hazards

2-Bromo-6-fluorophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDDDWPODPCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381366
Record name 2-BROMO-6-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorophenol

CAS RN

2040-89-3
Record name 2-Bromo-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-6-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AW Baker, AT Shulgin - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… For this reason, the direct coinparison of the interaction to fluorine and to bromine in 2-bromo-6-fluorophenol is given first preference. Thm, since this comparison shows that the AH to …
Number of citations: 67 cdnsciencepub.com
M Kauch, D Hoppe - Synthesis, 2006 - thieme-connect.com
The regioselective synthesis of halogenated phenols via directed ortho-lithiation reactions of in situ N-silylated O-aryl N-isopropylcarbamates is reported. This protocol is complemented …
Number of citations: 28 www.thieme-connect.com
S Rohe, G Révol, T Marmin, D Barriault… - The Journal of Organic …, 2020 - ACS Publications
While attempting to synthesize biaryl ethers we discovered the inadvertent formation of a methylsulfoxylmethyl ether byproduct. Formation of this unexpected byproduct presented an …
Number of citations: 10 pubs.acs.org
JRM Bastidas - 2021 - search.proquest.com
… The fractions containing product were collected and concentrated to give 120 mg of a mixture of para borylated 2-bromo-6-fluorophenol with traces of the meta isomer (para:meta = 35:1…
Number of citations: 0 search.proquest.com

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